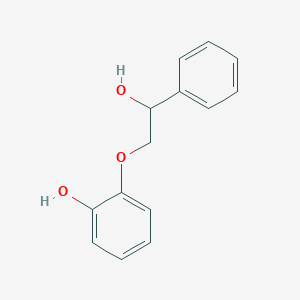

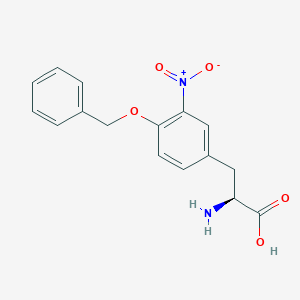

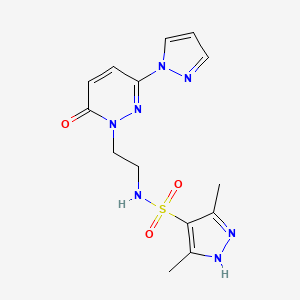

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan and thiazepane derivatives often involves photoinduced direct oxidative annulation processes or reactions with α,β-unsaturated esters and 1,2-amino thiols. For instance, a study demonstrates the synthesis of highly functionalized polyheterocyclic ethanones through a photoinduced process without the need for transition metals or oxidants, highlighting a method that could potentially apply to our compound of interest (Zhang et al., 2017). Additionally, the efficient synthesis of 1,4-thiazepanes from α,β-unsaturated esters and 1,2-amino thiols offers a pathway that could be relevant for synthesizing compounds with thiazepane rings (Pandey et al., 2020).

Applications De Recherche Scientifique

Synthesis and Chemical Analysis

1-(Furan-2-yl)ethanone, a related compound, has been explored for its role in synthesizing novel furan appended benzothiazepine derivatives. These derivatives demonstrate significant VRV-PL-8a and H+/K+ ATPase inhibitor properties, suggesting potential for treating inflammatory-related disorders. The synthesis process involves converting 1-(furan-2-yl)ethanone into chalcones, followed by reactions under acidic conditions, showcasing a method for creating compounds with potential therapeutic applications (Lokeshwari et al., 2017).

Catalytic Applications

The catalytic reduction of biomass-derived furanic compounds with hydrogen over heterogeneous catalysts is another critical area of research. This process, involving furfural and 5-hydroxymethylfurfural (HMF), highlights the utility of furan derivatives in biorefinery, offering pathways to produce valuable chemicals and fuels from biomass. Such research underscores the compound's role in advancing sustainable chemical processes (Nakagawa et al., 2013).

Enzymatic Synthesis of Biobased Polyesters

Furan derivatives have also been explored in the enzymatic synthesis of biobased polyesters, utilizing 2,5-bis(hydroxymethyl)furan as a building block. This work presents an environmentally friendly approach to producing furan-based polyesters, demonstrating the compound's potential in developing sustainable materials. The enzymatic polymerization process offers a novel route to synthesize biobased polymers with significant applications in various industries (Jiang et al., 2014).

Anti-Inflammatory and Antitubercular Agents

Research into 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives, part of a broader class of compounds related to 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone, has shown significant anti-inflammatory and antitubercular properties. Such studies highlight the potential pharmaceutical applications of furan derivatives, providing a foundation for developing new drugs to treat various conditions (Chen et al., 2006).

Propriétés

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-5-2-3-6-15(14)22-13-18(20)19-9-8-17(23-12-10-19)16-7-4-11-21-16/h2-7,11,17H,8-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZCZBOBKRLZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2490471.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)